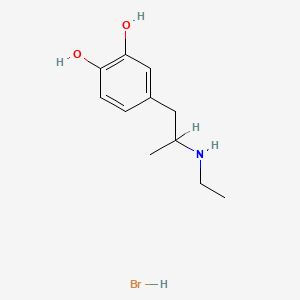
4-(2-(Ethylamino)propyl)-1,2-benzenediol hydrobromide
Cat. No. B1197539
Key on ui cas rn:
70932-35-3
M. Wt: 276.17 g/mol
InChI Key: PPMHQTLZVCSKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07060847B2
Procedure details


A solution of 1.1 g (4.92 mmol) of 2A in 10 mL of 48% HBr was heated to reflux under argon atmosphere for 3.5 hours and then concentrated to dryness under reduced pressure. To this was added 50 mL of dichloromethane and concentrated to dryness under reduced pressure to give crude 2B as a dark brown powder (M+Na, 318).
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH:14][CH2:15][CH3:16])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9]C.[BrH:17]>>[BrH:17].[CH2:15]([NH:14][CH:12]([CH3:13])[CH2:11][C:5]1[CH:4]=[C:3]([OH:2])[C:8]([OH:9])=[CH:7][CH:6]=1)[CH3:16] |f:2.3|
|
Inputs


Step One
|
Name
|
2A
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(C)NCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under argon atmosphere for 3.5 hours
|
|
Duration
|
3.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added 50 mL of dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.C(C)NC(CC=1C=C(C(=CC1)O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


